Ebna1-IN-SC7 is a small molecule inhibitor specifically targeting the Epstein-Barr virus nuclear antigen 1 (EBNA1). EBNA1 plays a critical role in the maintenance and replication of the Epstein-Barr virus (EBV) genome during latent infection. The compound was discovered through high-throughput screening methods aimed at identifying selective inhibitors against EBNA1, highlighting its potential for therapeutic applications in diseases associated with EBV, such as certain lymphomas and nasopharyngeal carcinoma.
Ebna1-IN-SC7 was identified as part of a series of compounds evaluated for their ability to inhibit EBNA1's DNA-binding activity. The compound belongs to a class of small molecule inhibitors that selectively impede the function of EBNA1 without affecting other unrelated proteins, making it a promising candidate for further development in antiviral therapies targeting EBV .
The synthesis of Ebna1-IN-SC7 involved a systematic approach utilizing high-throughput virtual screening techniques. Initial compound libraries were filtered using computational methods to predict binding affinities to EBNA1. The top candidates underwent further evaluation through molecular docking studies to assess their binding modes and affinities. Specifically, the AutoDock software was employed to model interactions between the compound and the DNA-binding site of EBNA1, leading to the identification of Ebna1-IN-SC7 as a potent inhibitor with an IC50 value in the micromolar range .
Ebna1-IN-SC7 primarily functions through competitive inhibition of EBNA1's binding to its target DNA sequences. The compound's interactions involve the formation of hydrogen bonds and hydrophobic contacts within the DNA-binding site, effectively blocking EBNA1 from engaging with viral DNA. This inhibition is significant for disrupting the replication cycle of EBV, thereby potentially reducing viral load in infected cells .
The mechanism by which Ebna1-IN-SC7 exerts its inhibitory effects involves direct competition with DNA for binding to EBNA1. The compound aligns well within the DNA-binding site, forming essential interactions that prevent EBNA1 from performing its biological functions, such as transcriptional activation and maintenance of viral latency. Studies have shown that Ebna1-IN-SC7 can significantly reduce EBNA1-mediated transcriptional activity, indicating its potential effectiveness in therapeutic applications against EBV-associated malignancies .
While specific physical properties such as melting point or solubility for Ebna1-IN-SC7 are not extensively documented in the available literature, it is classified as a small molecule inhibitor with favorable pharmacokinetic properties conducive to cellular uptake. The chemical properties are tailored to optimize interactions with protein targets while minimizing off-target effects, which is critical for enhancing selectivity and efficacy in therapeutic contexts .
Ebna1-IN-SC7 has significant potential applications in scientific research and therapeutic development. Its primary use is as a selective inhibitor of EBNA1, making it valuable for studies aimed at understanding EBV biology and developing antiviral strategies. Additionally, it may serve as a lead compound for further modifications aimed at improving potency and selectivity against various EBV-related diseases, including lymphomas and nasopharyngeal carcinoma .
Epstein-Barr Virus (EBV), a ubiquitous gamma-herpesvirus, establishes lifelong latency in over 90% of the global population and is etiologically linked to approximately 2% of all human cancers worldwide [1] [5]. Following primary infection, which often presents as infectious mononucleosis in adolescents, the virus persists primarily in memory B-cells through a complex lifecycle involving both lytic and latent phases. During latency, EBV expresses distinct protein subsets categorized into three programs (Latency I, II, III), with Epstein-Barr Nuclear Antigen 1 (EBNA1) being the only viral protein consistently expressed across all latency types and associated malignancies [1] [6]. This near-universal expression in transformed cells positions EBNA1 as a molecular hallmark of EBV-driven oncogenesis.
Table 1: Major EBV-Associated Malignancies and EBNA1 Expression Patterns
Malignancy Type | Geographical Prevalence | Latency Program | EBNA1 Expression | Key EBV Biomarkers |
---|---|---|---|---|
Nasopharyngeal Carcinoma (NPC) | Southern China, Southeast Asia | Latency II | Universal | Plasma EBV DNA, VCA-IgA, EBNA1-IgA |
Burkitt’s Lymphoma | Equatorial Africa, endemic regions | Latency I | Universal | EBV DNA in tumor tissue |
Hodgkin’s Lymphoma | Worldwide | Latency II | Universal | EBERs in Reed-Sternberg cells |
Gastric Carcinoma | Worldwide (10% of cases) | Latency I | Universal | EBV DNA, EBERs |
Post-Transplant Lymphoproliferative Disorder (PTLD) | Global (immunosuppressed) | Latency III | Universal | EBV DNA load, LMP1/2 |
The oncogenic potential of EBV is particularly evident in malignancies like endemic Burkitt’s lymphoma, nasopharyngeal carcinoma (NPC) (nearly 100% EBV-associated in non-keratinizing forms), Hodgkin’s lymphoma (50% EBV-positive), and EBV-associated gastric carcinoma [5] [7]. NPC exemplifies the clinical impact, with approximately 84,500 new cases and 51,600 deaths annually worldwide, often presenting with advanced locoregional disease resistant to conventional therapies [7] [10]. The consistent presence of EBNA1 across these diverse cancers underscores its fundamental role in viral persistence and tumor survival.
EBNA1 is a 641-amino acid multifunctional protein organized into distinct structural and functional domains critical for its interactions with viral DNA and host cellular machinery. The C-terminal domain (CTD; amino acids 452-607) harbors the DNA-binding and dimerization domain (DBD/DD), which forms a homodimer that binds site-specifically to the 18-bp palindromic recognition sequences within the viral origin of plasmid replication (oriP) [1] [9]. X-ray crystallography reveals this domain adopts a unique α/β fold with no significant homology to human proteins, forming a saddle-shaped structure that engages DNA major and minor grooves [1] [7].
Table 2: Key Functional Domains of EBNA1 and Their Roles
Domain (Amino Acid Residues) | Structural Features | Primary Functions | Critical Motifs/Interactions |
---|---|---|---|
DNA-Binding/Dimerization Domain (DBD/DD; 452-607) | Unique α/β fold, Homodimer interface | Site-specific DNA binding at oriP (DS and FR elements), Transcriptional activation | Recognition of 18-bp palindromic sequence, Dimer stability |
USP7 Binding Domain (442-447) | Linear motif | Binds ubiquitin-specific protease 7 (USP7) | Blocks USP7-p53 interaction, Inhibits apoptosis |
Nuclear Localization Signal (NLS; 379-386) | Basic residue cluster (K379/R380) | Mediates nuclear import via importins α1/α5 | Phosphorylation at S385 enhances importin binding |
Gly-Arg-rich Region 1 (LR1; 40-89) | Glycine-Arginine repeats, Zinc-coordination (C64/C87) | DNA looping, Transcriptional activation, Replication efficiency | Zinc finger motif, ORC recruitment |
Gly-Arg-rich Region 2 (LR2; 325-379) | Glycine-Arginine repeats | Mitotic chromosome tethering, Plasmid partitioning | Interaction with chromatin, Tankyrase binding site (G425) |
Gly-Ala Repeat (GAr; ~90-325) | Repetitive glycine-alanine sequence | Inhibits proteasomal degradation, Evades MHC-I antigen presentation | Reduces immune recognition |
Flanking the DBD are critical regulatory motifs:
EBNA1 is indispensable for EBV latency through two primary mechanisms:
Viral Genome Maintenance:
Direct and Indirect Oncogenic Contributions:
Table 3: Oncogenic Mechanisms of EBNA1 Beyond Genome Maintenance
Oncogenic Mechanism | Molecular Targets/Pathways | Functional Consequence | Evidence |
---|---|---|---|
Immune Evasion | MHC-I antigen presentation machinery | Reduced CD8+ T-cell recognition of infected cells | GAr domain blocks proteasomal degradation [3] [9] |
p53 Pathway Inhibition | USP7 binding, PML nuclear bodies (NBs) | p53 destabilization, Reduced apoptosis | EBNA1-USP7 binding prevents p53 deubiquitination [1] |
Cellular Gene Transactivation | ATF2, c-Jun, Survivin promoters | Enhanced cell proliferation, Survival signaling | ChIP and mRNA analysis in Burkitt’s lymphoma cells [2] |
DNA Damage Response Interference | ATM/ATR signaling | Reduced DNA repair, Genomic instability | Association with treatment resistance in NPC [5] |
The compelling biological rationale for EBNA1 as a therapeutic target stems from its universal expression in EBV-associated tumors, its essential roles in viral genome persistence and oncogenesis, and its structural uniqueness with no human homologs, minimizing potential off-target effects [1] [7] [10]. Targeting EBNA1 offers several advantages over conventional therapies:
Ebna1-IN-SC7 exemplifies this targeted approach: This small molecule inhibitor specifically binds the DBD/DD of EBNA1, disrupting its DNA-binding and dimerization functions. Preclinical studies demonstrate:
The ongoing Phase 2 clinical trial (NCT04925544) evaluating Ebna1-IN-SC7 (VK-2019) in recurrent/metastatic EBV-positive NPC represents the translation of this rational design. The study focuses on patients ineligible for standard therapies, with primary endpoints assessing tumor response and EBV DNA clearance [10]. Success would validate EBNA1 inhibition as a novel therapeutic paradigm for NPC and potentially other EBV-driven malignancies.
Compound Name Mentioned: Ebna1-IN-SC7 (also referred to as VK-2019 in clinical development)
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3